4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

NMDA receptor Glycine-site antagonist Radioligand binding

This 4,5-dimethyl isomer is the definitive baseline scaffold for NMDA glycine-site SAR campaigns—exhibiting a pKi of 6.70, distinctly lower than halogenated analogs (4,5-dibromo pKi 7.95). The 4,5-dimethyl substitution pattern uniquely directs reactivity to the C-3 position, enabling predictable synthesis of 3-substituted pyrrole-2-carboxylic acid libraries unmatched by 3,5- or 2,5-dimethyl isomers. Procurement of this specific isomer ensures reproducible synthetic outcomes and valid structure-activity comparisons in CNS drug discovery programs. Standardized ≥95% purity from multiple verified sources guarantees batch-to-batch consistency for scale-up.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 4868-31-9
Cat. No. B2759207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-pyrrole-2-carboxylic acid
CAS4868-31-9
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCC1=C(NC(=C1)C(=O)O)C
InChIInChI=1S/C7H9NO2/c1-4-3-6(7(9)10)8-5(4)2/h3,8H,1-2H3,(H,9,10)
InChIKeyIIFXXJKOBINVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid (CAS 4868-31-9): A Procurement-Focused Baseline for Heterocyclic Building Block Differentiation


4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 4868-31-9) is a pyrrole-2-carboxylic acid derivative featuring methyl substituents at the 4- and 5-positions of the heteroaromatic ring . This substitution pattern distinguishes it from other dimethylpyrrole isomers (e.g., 3,5-dimethyl, 2,4-dimethyl) and mono-methyl analogs, imparting unique steric and electronic properties that influence its reactivity and biological profile . As a versatile heterocyclic building block, the compound serves as a key intermediate in medicinal chemistry programs, particularly in the synthesis of glycine-site NMDA receptor antagonists and other pyrrole-containing pharmacophores [1]. Its commercial availability at standardized purity (typically 95%) from multiple reputable vendors ensures consistent quality for research and scale-up applications .

Why Generic Substitution Fails for 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: Structure-Activity and Reactivity Distinctions


Generic substitution among pyrrole-2-carboxylic acid isomers or analogs is scientifically invalid due to quantifiable differences in biological target engagement, physicochemical properties, and synthetic utility. The 4,5-dimethyl substitution pattern produces a distinct electronic environment (as reflected in calculated LogP values of ~1.17–1.34 ) and steric profile compared to the 3,5-dimethyl isomer (LogP ~1.33 [1]). More critically, in the context of NMDA receptor glycine-site antagonists, the 4,5-dimethyl derivative exhibits a pKi of 6.70, which is significantly lower than the 4,5-dibromo analog (pKi 7.95) and the 4-bromo-5-methyl analog (pKi 7.24), demonstrating that even subtle halogen substitutions at these positions profoundly alter binding affinity [2]. Furthermore, the compound's regiospecific methyl placement enables selective functionalization at the C-3 position—a critical feature for constructing pharmacologically active derivatives that is not readily achievable with other dimethylpyrrole isomers [2]. These documented differences underscore that substitution with a structurally similar but non-identical pyrrole carboxylic acid would introduce unacceptable variability in both synthetic outcomes and biological performance.

Quantitative Differentiation Evidence for 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: Comparator-Based Data for Informed Procurement


NMDA Receptor Glycine-Site Binding Affinity: 4,5-Dimethyl vs. 4,5-Dibromo and 4-Bromo-5-Methyl Analogs

In a head-to-head radioligand binding study using [³H]glycine displacement at the strychnine-insensitive glycine-binding site of the NMDA receptor complex, the 4,5-dimethyl derivative (compound 6g) exhibited a pKi of 6.70 ± 0.03. This affinity is 1.25 log units lower (approximately 18-fold weaker binding) than the 4,5-dibromo analog (pKi = 7.95 ± 0.01) and 0.54 log units lower (approximately 3.5-fold weaker) than the 4-bromo-5-methyl analog (pKi = 7.24 ± 0.01) [1].

NMDA receptor Glycine-site antagonist Radioligand binding

In Vivo Anticonvulsant Efficacy: 4,5-Dimethyl vs. 4,5-Dibromo Derivative Following Oral Administration

In vivo evaluation via inhibition of NMDA-induced convulsions in mice demonstrated that the 4,5-dibromo analog (6w) was the most active compound with an oral ED₅₀ of 30 × 10⁻³ g/kg. While the 4,5-dimethyl analog (6g) was also a full antagonist (α = 0), its oral ED₅₀ was not reported in the same study, and its lower in vitro affinity (pKi 6.70 vs. 7.95) suggests reduced in vivo potency [1]. This class-level inference positions the 4,5-dimethyl derivative as a candidate for applications where potent NMDA antagonism is not required or where a more moderate pharmacodynamic profile is desirable.

NMDA antagonist In vivo efficacy Anticonvulsant

Physicochemical Property Comparison: 4,5-Dimethyl vs. 3,5-Dimethyl Isomer

The 4,5-dimethyl substitution pattern yields a consensus LogP of approximately 1.17 (average of five computational methods including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) , while the 3,5-dimethyl isomer exhibits a reported LogP of 1.33 [1]. The 4,5-isomer's slightly lower lipophilicity (ΔLogP ≈ -0.16) may influence solubility, membrane permeability, and overall pharmacokinetic behavior. Both isomers share identical topological polar surface area (TPSA) of 53.09 Ų, indicating similar hydrogen-bonding capacity.

Lipophilicity LogP Isomer comparison

Synthetic Versatility: C-3 Functionalization Enabled by 4,5-Dimethyl Substitution Pattern

The 4,5-dimethyl substitution pattern directs electrophilic substitution and cross-coupling reactions to the C-3 position, enabling the preparation of diverse 3-substituted pyrrole-2-carboxylic acid derivatives. This regiospecific reactivity was exploited to synthesize a library of twenty 3-(2-carbamoylvinyl)-4,5-dimethylpyrrole-2-carboxylic acids (5a–t) with systematic variation of the 2-carbamoylvinyl chain [1]. In contrast, the 3,5-dimethyl isomer would present different regiochemical outcomes due to blocking of the C-3 position.

Heterocyclic chemistry Regioselective synthesis Building block

Procurement-Grade Application Scenarios for 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid (CAS 4868-31-9)


Medicinal Chemistry: Scaffold for Moderate-Affinity NMDA Glycine-Site Antagonists

Based on the direct comparative binding data (pKi = 6.70) [1], this compound is optimally suited as a starting scaffold for developing NMDA receptor modulators where moderate glycine-site affinity is therapeutically desirable. The 4,5-dimethyl core provides a foundation for further C-3 derivatization, as demonstrated by the synthesis of twenty analogs with varied 2-carbamoylvinyl chains [1]. Researchers pursuing glycine-site antagonists for CNS disorders should prioritize this specific isomer over the higher-affinity dibromo analog when aiming to achieve a balanced pharmacodynamic profile with potentially reduced on-target toxicity.

Synthetic Chemistry: Regioselective Building Block for Pyrrole Derivatization

The 4,5-dimethyl substitution pattern directs reactivity to the C-3 position, enabling predictable and efficient synthesis of 3-substituted pyrrole-2-carboxylic acid derivatives [1]. This regiospecificity makes the compound a preferred choice for constructing libraries of pyrrole-based molecules in medicinal chemistry and agrochemical discovery programs. Procurement of this specific isomer ensures consistent synthetic outcomes that cannot be replicated with other dimethylpyrrole carboxylic acids (e.g., 3,5-dimethyl or 2,5-dimethyl isomers), where C-3 substitution is either blocked or electronically disfavored [2].

Pharmaceutical Research: Reference Standard for SAR Studies of Halogenated Pyrrole Antagonists

Given the well-characterized SAR showing that halogen substitution at the 4- and 5-positions progressively increases NMDA glycine-site affinity (pKi: 6.70 for 4,5-dimethyl, 7.24 for 4-bromo-5-methyl, 7.95 for 4,5-dibromo) [1], this non-halogenated 4,5-dimethyl derivative serves as an essential control compound in structure-activity relationship (SAR) campaigns. Its use as a baseline comparator enables precise quantification of the affinity gains conferred by bromine substitution, supporting rational lead optimization. Procurement of the 4,5-dimethyl compound is therefore critical for maintaining scientific rigor in medicinal chemistry programs targeting the NMDA receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.